molecular formula C17H15N3O2 B2622818 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 903264-66-4

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No. B2622818
CAS RN: 903264-66-4
M. Wt: 293.326
InChI Key: JBLUZPFBMOBNNJ-UHFFFAOYSA-N
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Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a derivative of quinazolin-4-one . Quinazolin-4-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .


Synthesis Analysis

The synthesis of quinazolin-4-one derivatives involves the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .


Molecular Structure Analysis

The chemical structures of these compounds are elucidated by techniques such as FT-IR, 1H-NMR, and mass spectroscopy . For example, the IR spectrum of one such compound showed peaks at 3431 cm−1 (NH), 3059 cm−1 (Ar–CH), 2943 cm−1 (CH3–CH), 1735 cm−1 (C=O quinazoline), 1648 cm−1 (C=O amide), 1534 cm−1 (CH=N), and 1072 cm−1 (C–O–C) .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit reactivity at the 2-methyl group and the 3-amino group. They can undergo electrophilic substitution, oxidation, reduction, and reactions with metal ions. They can also participate in Mannich reactions and cycloaddition reactions .

Mechanism of Action

While the specific mechanism of action for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is not mentioned in the sources, quinazolinone derivatives are known to exhibit analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs), a related class of compounds, is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2 .

Future Directions

The development of novel NSAIDs, including quinazolinone derivatives, is a major challenge due to the need for safer and more active compounds . The relationship between the functional group variation and the biological activity of the evaluated compounds is a topic of ongoing research .

properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-18-16-9-4-3-8-15(16)17(22)20(11)14-7-5-6-13(10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUZPFBMOBNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

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